

Sabizabulin crystalline forms preparation process

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Compound Focus: Sabizabulin

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Sabizabulin Solid-State Forms: An Overview

Sabizabulin is an oral cytoskeleton disruptor that targets the colchicine binding site on tubulin. Developing its solid-state forms is crucial for optimizing the drug's physical and chemical properties, which directly influence the efficacy, stability, and manufacturability of the final pharmaceutical product [1] [2].

The table below summarizes the solid-state forms of **Sabizabulin** identified in a recent patent, including both freebase forms and hydrochloride salts [1].

Form Name	Type	Key Characteristics (from XRPD)
Form 1	Crystalline Polymorph	Characteristic XRPD pattern provided [1].
Form 2	Crystalline Polymorph	Characteristic XRPD pattern provided [1].
Form 3	Crystalline Polymorph	Characteristic XRPD pattern provided [1].
HCl Form A	Crystalline Salt	Characteristic XRPD pattern provided [1].
HCl Form B	Crystalline Salt	Characteristic XRPD pattern provided [1].
HCl Form C	Crystalline Salt	Characteristic XRPD pattern provided [1].

Form Name	Type	Key Characteristics (from XRPD)
Form 20	Crystalline Polymorph	Characteristic XRPD pattern provided [1].
Amorphous	Amorphous Form	Characteristic XRPD pattern shows a halo [1].
HCl Form F	Crystalline Salt	Characteristic XRPD pattern provided [1].

Experimental Workflow for Polymorph Screening

The following diagram outlines a general workflow for the preparation and characterization of solid-state forms, such as those described for **Sabizabulin**.

Frequently Asked Questions & Troubleshooting

Q1: What does it mean if my crystallized product has a different XRPD pattern than the target form?

- **A:** This suggests the formation of a different polymorph, solvate, or salt form than intended.
- **Troubleshooting Steps:**
 - **Verify Solvent System:** Ensure the solvent or anti-solvent used matches the intended process exactly. Even small changes in solvent composition or water content can lead to different forms.
 - **Control Crystallization Parameters:** Carefully replicate the cooling rate, agitation speed, and seeding protocol (if applicable). Rapid cooling or high agitation can promote metastable forms.
 - **Check for Solvate Formation:** If your XRPD pattern is unique, you may have formed a solvate. Perform a TGA analysis; a significant weight loss below 150°C often indicates solvent loss from a solvate.
 - **Confirm Salt Stoichiometry:** For salt forms like HCl Form A, ensure the acid-to-freebase ratio is correct during the salt formation step.

Q2: How can I ensure my final form is "polymorphically pure"?

- **A:** A polymorphically pure form is substantially free of other crystalline forms of the same drug substance [1].
- **Troubleshooting Steps:**
 - **Use High-Resolution XRPD:** Compare your sample's XRPD pattern with the reference pattern of the desired form. Look for the absence of characteristic peaks from other known forms.

- **Employ DSC:** A single, sharp melting endotherm can indicate a pure polymorph, while multiple peaks or shoulders may suggest a mixture.
- **Implement a "Slurry Aging" Step:** Stirring the solid in a solvent in which it is slightly soluble can facilitate the conversion of a metastable polymorph to the most stable form in that solvent system.
- **Set Specifications:** The patent mentions that a form "substantially free of any other forms" can be defined as containing about 10% (w/w) or less, 5% (w/w) or less, or even 1% (w/w) or less of other forms, as measured by XRPD [1].

Q3: My product is amorphous according to XRPD, but I was aiming for a crystalline form. What went wrong?

- **A:** Amorphous solids form when molecules precipitate too quickly to organize into a crystal lattice.
- **Troubleshooting Steps:**
 - **Slow Down the Process:** Reduce the rate of anti-solvent addition or slow the cooling rate during crystallization.
 - **Use Seeding:** Introduce small crystals of the desired crystalline form (seeds) into the supersaturated solution to induce directed crystal growth.
 - **Explore Annealing:** Gently heat the amorphous solid in a solvent vapor (e.g., in a closed vessel with a small amount of solvent) to promote crystallization over time.
 - **Check for Impurities:** High levels of chemical impurities can inhibit crystal growth. Purify the starting material or intermediate before the crystallization step.

Q4: Why is it important to develop multiple solid-state forms of Sabizabulin?

- **A:** Different solid-state forms can have significantly different properties that impact the drug's development and performance [1].
- **Key Reasons:**
 - **Improved Solubility & Bioavailability:** An amorphous form or a specific crystalline salt might have higher aqueous solubility than the parent crystalline form, potentially leading to better absorption.
 - **Enhanced Physical & Chemical Stability:** Selecting the most thermodynamically stable polymorph ensures the drug product maintains its identity and potency throughout its shelf life.
 - **Easier Processing:** Some crystal forms may have better filtration, drying, or compaction properties, which is critical for efficient manufacturing and formulation.
 - **Intellectual Property:** New crystalline forms and salts are patentable, which can extend the market exclusivity of a pharmaceutical product.

Key Takeaways

- **Multiple Viable Forms Exist:** The patent confirms several crystalline polymorphs and salt forms of **Sabizabulin** have been identified and characterized, primarily by XRPD [1].
- **Process Defines the Form:** The solid-state form obtained is highly dependent on the specific preparation conditions, including solvent choice, temperature profile, and the use of acids for salt formation.
- **Characterization is Critical:** A combination of techniques (XRPD, DSC, TGA) is essential for unequivocally identifying and differentiating between these solid forms.

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References

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